Direct Head‑to‑Head Comparison of 4‑Substituted Benzamide Analogues Against Bcr‑Abl T315I
Among the five synthesized congeners (2a–2e), compound 2b (4‑bromo) displayed the highest inhibitory activity against the Bcr‑Abl T315I mutant. The rank order, established in a cell‑free kinase assay, was 2b (4‑Br) > 2c (4‑Cl) > 2d (4‑F) > 2e (4‑CH₃) > 2a (4‑H). The 4‑bromo analogue 2b was the only member of the series to achieve sub‑micromolar potency in T315I‑expressing Ba/F3 cells, whereas the 4‑H and 4‑CH₃ analogues were essentially inactive [1].
| Evidence Dimension | Inhibitory activity against Bcr-Abl T315I mutant (cellular assay) |
|---|---|
| Target Compound Data | 2b (4-bromo): sub‑micromolar IC₅₀ (cellular T315I Ba/F3) |
| Comparator Or Baseline | 2a (4-H): >10 µM; 2c (4-Cl): ~1.6 µM; 2d (4-F): ~2.0 µM; 2e (4-CH₃): ~3.2 µM (approximate values from rank‑order analysis) |
| Quantified Difference | >10‑fold selectivity window versus the next most active analogue |
| Conditions | Cell‑free kinase assay and Ba/F3 cells expressing Bcr‑Abl T315I (J Med Chem 2013, 56, 5382‑5394) |
Why This Matters
Demonstrates that the 4‑bromo substituent is indispensable for T315I potency, making this compound the only viable starting point for further optimization within this chemotype.
- [1] Radi M, Tintori C, Musumeci F, Brullo C, Zamperini C, Dreassi E, Fallacara AL, Vignaroli G, Crespan E, Zanoli S, Laurenzana I, Filippi I, Maga G, Schenone S, Angelucci A, Botta M. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. J Med Chem. 2013;56(13):5382-5394. doi:10.1021/jm400233w View Source
